molecular formula C14H23NO B12047899 N-Acetyl Memantine

N-Acetyl Memantine

Cat. No.: B12047899
M. Wt: 221.34 g/mol
InChI Key: WVIRSYCDAYUOMJ-AKJUYKBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Memantine typically involves the acetylation of memantine. One common method includes reacting memantine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Memantine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced memantine, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

N-Acetyl Memantine exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptors, it prevents excessive glutamate activity, which is associated with neurotoxicity and neuronal damage in conditions like Alzheimer’s disease. This modulation of glutamate activity helps to protect neurons and maintain cognitive function . Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Memantine: The parent compound, used primarily for Alzheimer’s disease.

    Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: An antiviral agent similar to amantadine.

Uniqueness

N-Acetyl Memantine is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to memantine. This modification can potentially enhance its neuroprotective effects and make it a valuable compound for further research and therapeutic development .

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide

InChI

InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14?

InChI Key

WVIRSYCDAYUOMJ-AKJUYKBHSA-N

Isomeric SMILES

CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C

Canonical SMILES

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C

Origin of Product

United States

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